molecular formula C9H11N3O3 B1266400 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione CAS No. 6294-79-7

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B1266400
CAS No.: 6294-79-7
M. Wt: 209.2 g/mol
InChI Key: UCBVELLBUAKUNE-UHFFFAOYSA-N
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Description

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, also known as diallyl isocyanurate, is a versatile organic compound widely used in various industrial applications. It is a derivative of isocyanuric acid, featuring three allyl groups attached to the nitrogen atoms of the triazine ring. This compound is known for its excellent thermal stability, chemical resistance, and ability to form cross-linked polymers, making it valuable in the production of high-performance materials.

Mechanism of Action

Target of Action

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, also known as Diallyl Isocyanurate (TAIC), is a versatile monomer that is primarily used in polymer synthesis as a crosslinking agent . Its primary targets are the polymer chains where it acts as a bridge, linking different chains together to form a more complex and stable structure .

Mode of Action

The compound interacts with its targets (polymer chains) through a process known as crosslinking. This involves the formation of covalent bonds between different polymer chains, thereby creating a three-dimensional network of interconnected chains . The bulky isocyanurate side groups of TAIC have been found to reduce monomer chain transfer, leading to a higher primary chain length of the TAIC polymer compared to its isomer, triallyl cyanurate .

Biochemical Pathways

The key biochemical pathway involved in the action of Diallyl Isocyanurate is the polymerization process. This process involves the reaction of monomers (small molecules) to form a polymer (large molecule). In the case of Diallyl Isocyanurate, it acts as a crosslinking agent in this process, helping to form a more complex and stable polymer structure .

Pharmacokinetics

Its physical properties such as its boiling point (149-152 °c/4 mmhg) and density (1159 g/mL at 25 °C) have been reported .

Action Environment

The action of Diallyl Isocyanurate is influenced by various environmental factors. For instance, its reactivity and efficacy as a crosslinking agent can be affected by the presence of other chemicals, temperature, and pressure . Furthermore, it has been found that the compound is highly thermally stable, which allows it to retain its functionality even under high temperatures .

Biochemical Analysis

Biochemical Properties

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione plays a crucial role in biochemical reactions, particularly in polymer synthesis. It acts as a crosslinking agent, enhancing the properties and performance of composite materials . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable crosslinked networks. These interactions are primarily driven by the compound’s ability to form covalent bonds with reactive sites on biomolecules, leading to enhanced stability and functionality of the resulting polymers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is stable under certain conditions, but can degrade over time, leading to changes in its activity and effects on cells . Long-term exposure to the compound can result in cumulative effects on cellular function, highlighting the importance of understanding its temporal dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of isocyanuric acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

Isocyanuric acid+3Allyl chlorideThis compound+3Hydrochloric acid\text{Isocyanuric acid} + 3 \text{Allyl chloride} \rightarrow \text{this compound} + 3 \text{Hydrochloric acid} Isocyanuric acid+3Allyl chloride→this compound+3Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated triazine derivatives.

    Substitution: Functionalized triazine compounds with various substituents.

Scientific Research Applications

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione has numerous applications in scientific research and industry:

    Polymer Chemistry: Used as a cross-linking agent in the synthesis of high-performance polymers and resins.

    Material Science: Employed in the development of advanced materials with enhanced thermal and chemical resistance.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industrial Applications: Utilized in the production of coatings, adhesives, and elastomers due to its excellent mechanical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione:

    1,3,5-Triacryloylhexahydro-1,3,5-triazine: A related compound with acrylate groups instead of allyl groups.

    1,3,5-Triallyloxy-1,3,5-triazine: Contains allyloxy groups attached to the triazine ring.

Uniqueness

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of two allyl groups allows for controlled polymerization and cross-linking, making it suitable for applications requiring precise material properties.

Properties

IUPAC Name

1,3-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-3-5-11-7(13)10-8(14)12(6-4-2)9(11)15/h3-4H,1-2,5-6H2,(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBVELLBUAKUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)NC(=O)N(C1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212145
Record name s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl-
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-79-7
Record name Diallyl isocyanurate
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Record name Diallyl isocyanurate
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Record name 6294-79-7
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Record name s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl-
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Record name DIALLYL ISOCYANURATE
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